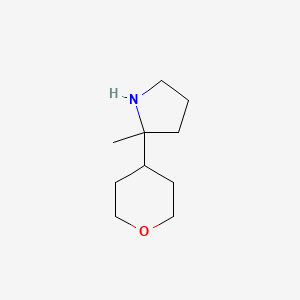

2-Methyl-2-(tetrahydro-2h-pyran-4-yl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-2-(tetrahydro-2H-pyran-4-yl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a tetrahydro-2H-pyran-4-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)pyrrolidine typically involves the reaction of pyrrolidine with tetrahydro-2H-pyran-4-yl derivatives under specific conditions. One common method includes the use of a Grignard reagent, where the tetrahydro-2H-pyran-4-yl halide reacts with a methyl-substituted pyrrolidine in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(tetrahydro-2H-pyran-4-yl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-2-(tetrahydro-2H-pyran-4-yl)pyrrolidine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Tetrahydro-2H-pyran-2-one: A structurally related compound with a similar pyran ring.

2-Methylpyrrolidine: Shares the pyrrolidine ring but lacks the tetrahydro-2H-pyran-4-yl group.

Tetrahydro-4-methyl-2H-pyran: Contains the pyran ring but differs in the substitution pattern.

Uniqueness

2-Methyl-2-(tetrahydro-2H-pyran-4-yl)pyrrolidine is unique due to the combination of the pyrrolidine and tetrahydro-2H-pyran-4-yl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

2-Methyl-2-(tetrahydro-2H-pyran-4-yl)pyrrolidine is a compound of increasing interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Research indicates that it may act as a ligand, influencing enzyme activity and receptor signaling pathways. The compound's structure allows it to bind effectively to specific molecular targets, leading to alterations in biological processes such as neurotransmission and metabolic regulation.

Pharmacological Properties

The pharmacological profile of this compound suggests several potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, making it a candidate for further investigation in treating bacterial infections .

- Anticancer Potential : The compound has shown promise in cytotoxicity assays against various cancer cell lines. Structure-activity relationship (SAR) analyses reveal that modifications in the pyrrolidine structure can enhance its anticancer efficacy .

Antimicrobial Evaluation

A study conducted on derivatives of pyrrolidine compounds, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating effective growth inhibition at low concentrations .

Anticancer Studies

In vitro studies have evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The compound exhibited an IC50 value indicating potent antiproliferative activity. Further SAR analysis highlighted that specific substitutions on the pyrrolidine ring could enhance its efficacy against these cell lines .

Data Table: Biological Activity Summary

| Activity Type | Effect | Target | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Significant antibacterial activity | Gram-positive bacteria | MIC: 31.25 µg/mL |

| Anticancer | Cytotoxicity | HeLa, A549 cell lines | IC50: < 10 µM |

| Enzyme Inhibition | Modulation of enzyme activity | Various enzymes | Not specified |

Q & A

Q. What are the common synthetic routes for 2-methyl-2-(tetrahydro-2H-pyran-4-yl)pyrrolidine, and how do reaction conditions influence yield?

Basic Research Question

The compound is synthesized via cyclization or substitution reactions. A typical approach involves coupling a pyrrolidine precursor with a functionalized tetrahydropyran moiety. For example, palladium-catalyzed cross-coupling or nucleophilic substitution under inert atmospheres (e.g., nitrogen) can facilitate ring formation. Reaction temperature (optimized between 60–100°C) and solvent polarity (e.g., dichloromethane vs. THF) critically impact stereoselectivity and yield .

Methodological Tip : Use kinetic studies (e.g., in situ NMR) to monitor intermediate formation and adjust reaction parameters dynamically.

Q. How can NMR and mass spectrometry differentiate stereoisomers of this compound?

Basic Research Question

1H-NMR is essential for identifying stereoisomers due to distinct splitting patterns of protons on the pyrrolidine and tetrahydropyran rings. For instance, the axial vs. equatorial orientation of the methyl group on the pyrrolidine ring alters coupling constants (J-values). High-resolution mass spectrometry (HRMS) confirms molecular weight but requires complementary techniques like NOESY NMR to resolve spatial configurations .

Methodological Workflow :

Characterize solid-state forms via PXRD.

Correlate solubility (logP) with solvent polarity indexes.

Q. How can catalytic asymmetric synthesis be applied to access enantiopure derivatives?

Advanced Research Question

Chiral ligands (e.g., BINAP or Josiphos) in palladium-catalyzed reactions induce asymmetry at the pyrrolidine ring’s methyl group. For example, enantiomeric excess (ee) >90% is achievable using (R)-BINAP under optimized pressure (1–3 bar H₂) and low temperature (−20°C) .

Properties

Molecular Formula |

C10H19NO |

|---|---|

Molecular Weight |

169.26 g/mol |

IUPAC Name |

2-methyl-2-(oxan-4-yl)pyrrolidine |

InChI |

InChI=1S/C10H19NO/c1-10(5-2-6-11-10)9-3-7-12-8-4-9/h9,11H,2-8H2,1H3 |

InChI Key |

WFZGOFYBTDLPIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCN1)C2CCOCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.